(S)-1-Boc-3-hydroxypiperidine
Overview
Description
(S)-1-Boc-3-hydroxypiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available piperidine.
Protection: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then subjected to hydroxylation at the third position. This can be accomplished using various oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems such as chromatography or crystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, other substituted piperidines
Scientific Research Applications
(S)-1-Boc-3-hydroxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-hydroxypiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes, receptors, or ion channels. The Boc protecting group is typically removed under acidic conditions to reveal the active piperidine moiety, which then exerts its effects through various molecular pathways.
Comparison with Similar Compounds
®-1-Boc-3-hydroxypiperidine: The enantiomer of (S)-1-Boc-3-hydroxypiperidine with similar chemical properties but different biological activity.
1-Boc-4-hydroxypiperidine: A compound with the hydroxyl group at the fourth position, exhibiting different reactivity and applications.
1-Boc-3-aminopiperidine: A related compound with an amino group instead of a hydroxyl group, used in different synthetic pathways.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis and chiral drug development. Its stability and reactivity under various conditions also contribute to its widespread use in research and industry.
Properties
IUPAC Name |
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363881 | |
Record name | (S)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143900-44-1 | |
Record name | (S)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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